2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid
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Overview
Description
2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid is a glutamic acid derivative.
Scientific Research Applications
Antineoplastic Activities
A range of novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including the parent compound 2-(4-methylphenylsulfonamido)pentanedioic acid, have been synthesized and evaluated for antineoplastic (anticancer) activities. These compounds exhibited promising in vitro and in vivo antineoplastic activity against several human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498). Specific derivatives like ureide, anilide, p-nitroanilide, and o-bromoanilide showed notable effectiveness in these tests (Dutta, Ray, & Nagarajan, 2014) (Dutta, Ravali, Ray, & Nagarajan, 2015).
Gelation Properties and Applications
The isosteric substitution of the amide group by a sulfonamide moiety in gelators, specifically in (S)-2-stearamidopentanedioic acid (C18-Glu), led to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This modification resulted in gels with lower formation concentrations, faster gelation times, and higher thermal-mechanical stabilities across various solvents, including water. These gels showed potential for biomedical applications, such as controlled drug release, due to their improved properties and non-toxic nature in vitro (Alegre‐Requena et al., 2020).
Radiopacity Enhancement for Imaging Applications
An iodinated derivative of a similar molecular structure, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and demonstrated significant radiopacity, making it a candidate for X-ray imaging applications. This compound's high iodine content, noncytotoxic nature, and substantial radiopacity suggest potential use in clinical imaging scenarios (Gopan, Susan, Jayadevan, & Joseph, 2021).
properties
Product Name |
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid |
---|---|
Molecular Formula |
C17H17NO6S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22) |
InChI Key |
IQGHPUPMOUUHPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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